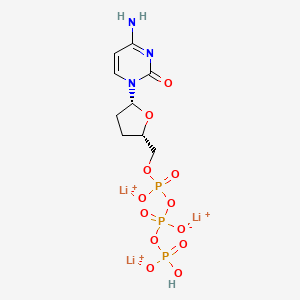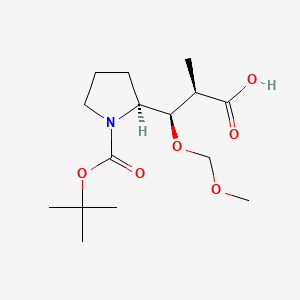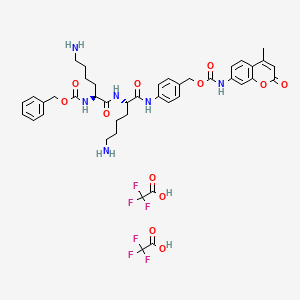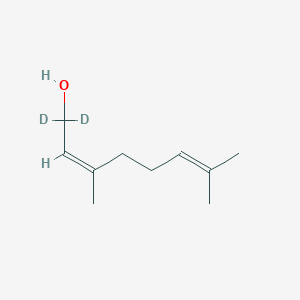
Nerol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nerol-d2, also known as deuterated nerol, is a deuterium-labeled version of nerol, an acyclic monoterpene alcohol. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the molecular structure, which can significantly affect the compound’s pharmacokinetics and metabolic profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nerol-d2 typically involves the deuteration of nerol. One common method is the catalytic hydrogenation of nerol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in this compound. The reaction conditions often include a deuterium source, a catalyst such as palladium on carbon, and an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and various purification techniques such as distillation and chromatography are employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Nerol-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neral-d2, an aldehyde.
Reduction: Reduction of this compound can yield dihydro-nerol-d2, a saturated alcohol.
Substitution: Substitution reactions can occur at the hydroxyl group of this compound, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate, TEMPO, acetonitrile, and aqueous buffer solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, and appropriate solvents such as ether or tetrahydrofuran.
Substitution: Acyl chlorides, alkyl halides, and bases such as pyridine or triethylamine.
Major Products Formed
Oxidation: Neral-d2
Reduction: Dihydro-nerol-d2
Substitution: Various esters and ethers of this compound
Applications De Recherche Scientifique
Nerol-d2 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of nerol-d2 involves its interaction with various molecular targets and pathways. In biological systems, this compound can induce apoptosis in fungal cells by generating reactive oxygen species (ROS) and causing calcium ion (Ca2+) overload. This leads to mitochondrial dysfunction and activation of caspase enzymes, ultimately resulting in cell death . The deuterium labeling can also affect the compound’s pharmacokinetics, altering its absorption, distribution, metabolism, and excretion .
Comparaison Avec Des Composés Similaires
Nerol-d2 is similar to other deuterium-labeled monoterpenes such as geraniol-d2 and linalool-d2. it is unique in its specific molecular structure and the position of deuterium atoms. This uniqueness can influence its chemical reactivity and biological activity . Similar compounds include:
Geraniol-d2: Another deuterium-labeled monoterpene alcohol with similar applications in research and industry.
Linalool-d2: A deuterium-labeled monoterpene alcohol used in fragrance and flavor studies.
α-Terpineol-d2: A deuterium-labeled monoterpene alcohol with applications in analytical chemistry and biological research.
This compound’s distinct properties make it a valuable tool in various scientific fields, providing insights into reaction mechanisms, metabolic pathways, and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
(2Z)-1,1-dideuterio-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-/i8D2 |
Clé InChI |
GLZPCOQZEFWAFX-XXXDGZPNSA-N |
SMILES isomérique |
[2H]C([2H])(/C=C(/C)\CCC=C(C)C)O |
SMILES canonique |
CC(=CCCC(=CCO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



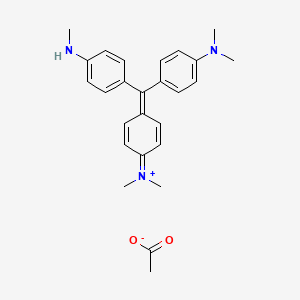


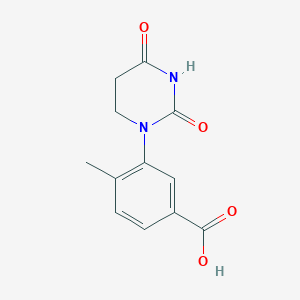
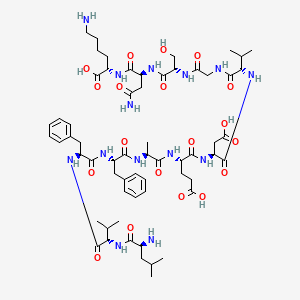
![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)
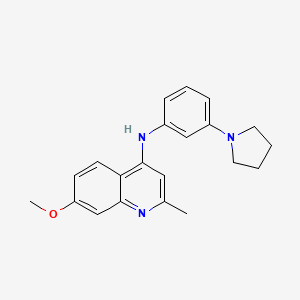
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
